2-Amino-4-(1-butyl-4-chloro-3-methyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-(1-BUTYL-4-CHLORO-3-METHYL-1H-PYRAZOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that features a combination of pyrazole, chromene, and cyanide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted pyrazoles, chromenes, and nitriles. Common synthetic routes could involve:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Chromene synthesis: This might involve the cyclization of phenols with aldehydes or ketones in the presence of acid catalysts.
Coupling reactions:
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methyl groups.
Reduction: Reduction reactions could target the carbonyl group in the chromene ring.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Sodium azide, thiols, amines.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the pyrazole ring.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets such as enzymes or receptors.
Industry
In material science, the compound might be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4-(1-BUTYL-4-CHLORO-3-METHYL-1H-PYRAZOL-5-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE: Lacks the 7,7-dimethyl substitution.
2-AMINO-4-(1-BUTYL-3-METHYL-1H-PYRAZOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE: Lacks the chlorine substitution.
Uniqueness
The presence of both the pyrazole and chromene rings, along with the cyanide group, makes this compound unique. The specific substitutions (e.g., butyl, chloro, methyl) further differentiate it from similar compounds, potentially leading to unique chemical and biological properties.
Properties
Molecular Formula |
C20H25ClN4O2 |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-amino-4-(2-butyl-4-chloro-5-methylpyrazol-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C20H25ClN4O2/c1-5-6-7-25-18(17(21)11(2)24-25)15-12(10-22)19(23)27-14-9-20(3,4)8-13(26)16(14)15/h15H,5-9,23H2,1-4H3 |
InChI Key |
VMMJYJWNFPMCSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=N1)C)Cl)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N |
Origin of Product |
United States |
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